molecular formula C18H13BrClN3O B2494244 N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide CAS No. 1223497-85-5

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B2494244
CAS No.: 1223497-85-5
M. Wt: 402.68
InChI Key: WKRKUWZXISPNAO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with bromine and chlorine atoms, as well as a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 4-aminopyridine to obtain 4-bromo-4-aminopyridine. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chlorine atom at the 2-position. The final step involves the formation of the carboxamide group through a reaction with pyridine-2-carboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.

    Chemical Biology: Employed as a tool compound to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
  • N-(4-fluorophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
  • N-(4-methylphenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

Uniqueness

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O/c19-14-4-6-16(7-5-14)23(12-15-3-1-2-9-21-15)18(24)13-8-10-22-17(20)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRKUWZXISPNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=CC=C(C=C2)Br)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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